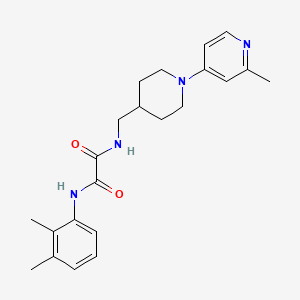

N1-(2,3-dimethylphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and an oxalamide group. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH, which is a cyclic amine . Oxalamide is a type of amide that is derived from oxalic acid .

科学的研究の応用

Synthesis and Chemical Reactions

N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide has been identified as a more effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes compared to previously reported ones. This discovery highlights its importance in facilitating the synthesis of internal alkynes, showcasing its versatility and efficiency in organic synthesis processes (Chen et al., 2023).

Structural Chemistry

The structure of 3-(3,5-dimethylpiperidino)-N-(p-chlorophenyl)succinimide reveals the rotational dynamics and conformational preferences of similar compounds, providing insights into their chemical behavior and potential interactions in various contexts (Igonin et al., 1993).

Coordination Chemistry and Photoreactivity

Oxo-centered carbonyl-triruthenium clusters with derivatives similar to N1-(2,3-dimethylphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide were investigated for their CO photorelease properties. Such studies are crucial for understanding the photoreactivity of complex molecules and their potential applications in materials science and catalysis (Moreira et al., 2016).

Antiproliferative Effects and Binding Properties

Research into dinuclear gold(III) compounds with bipyridyl ligands, which are structurally related to N1-(2,3-dimethylphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide, has shown significant antiproliferative effects and distinct DNA and protein binding properties. These findings contribute to the development of new anticancer agents and enhance our understanding of metallopharmaceuticals (Casini et al., 2006).

Supramolecular Chemistry

The study of hydrogen-bonded supramolecular networks involving N,N'-bis(4-pyridylmethyl)oxalamide demonstrates the compound's role in forming extended structures through intermolecular interactions. Such insights are valuable for the design of new materials and understanding molecular self-assembly mechanisms (Lee, 2010).

特性

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c1-15-5-4-6-20(17(15)3)25-22(28)21(27)24-14-18-8-11-26(12-9-18)19-7-10-23-16(2)13-19/h4-7,10,13,18H,8-9,11-12,14H2,1-3H3,(H,24,27)(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEMOWQZUBZPHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC(=NC=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,3-dimethylphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-Oxo-4-(4-phenylpiperazin-1-yl)butyl]-1,2,3-benzotriazin-4-one](/img/structure/B2382941.png)

![N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2382948.png)

![2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2382953.png)

![N-[1-(Aminomethyl)cyclohexyl]aniline;dihydrochloride](/img/structure/B2382956.png)